1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride
Overview
Description
“1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1432681-14-5 . It has a molecular weight of 304.68 and its IUPAC name is 1-methyl-5-{[(2,2,2-trifluoroethyl)amino]carbonyl}-1H-pyrrole-3-sulfonyl chloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H8ClF3N2O3S/c1-14-3-5(18(9,16)17)2-6(14)7(15)13-4-8(10,11)12/h2-3H,4H2,1H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 304.68 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Catalysis in Organic Synthesis
- The compound has been explored in the field of organic synthesis. For instance, a related ionic liquid, 1-sulfopyridinium chloride, has been used as a catalyst in the Knoevenagel–Michael reaction, showcasing its potential in facilitating complex organic reactions (Moosavi‐Zare et al., 2013).
Anticancer Agent Synthesis
- Compounds with a similar structure have been synthesized for their potential use as anticancer agents. For example, research has been conducted on substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, highlighting the role of such compounds in developing novel treatments for cancer (Redda et al., 2011).
Material Science Applications
- In material science, related compounds have been used in synthesizing novel polymers. For instance, a diamine containing pyridine and trifluoromethylphenyl groups was utilized to create fluorinated polyamides with pyridine and sulfone moieties, demonstrating the application of such compounds in developing new materials with specific properties (Liu et al., 2013).
Bioconjugation and Chemical Analysis
- The compound's family has found use in bioconjugation. For example, research on sulforhodamine sulfonyl chlorides, which are structurally related, has provided insights into conjugate formation with amines, impacting analytical and bioanalytical chemistry (Corrie et al., 2001).
Pharmaceutical Synthesis and Antimicrobial Activity
- Such compounds are integral in pharmaceutical research, particularly in synthesizing novel heterocycles with potential antimicrobial properties. An example includes the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, indicative of the compound's utility in drug discovery (El‐Emary et al., 2002).
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroethylcarbamoyl)pyrrole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O3S/c1-14-3-5(18(9,16)17)2-6(14)7(15)13-4-8(10,11)12/h2-3H,4H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVOPCJXKIILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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